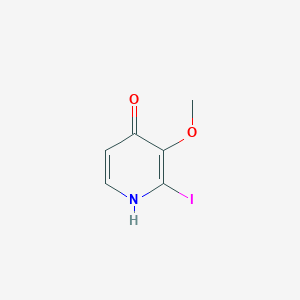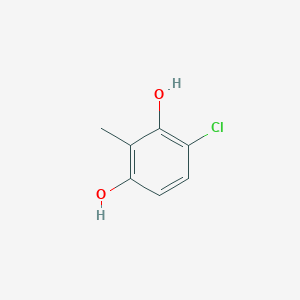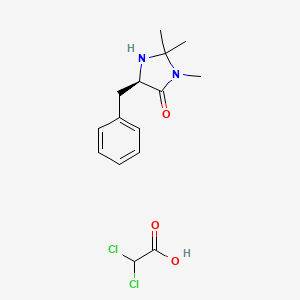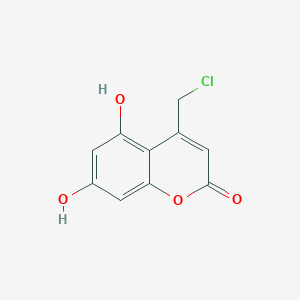![molecular formula C12H18N2O2 B1626267 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide CAS No. 61904-59-4](/img/structure/B1626267.png)
2-[4-(2-Methylpropoxy)phenyl]acetohydrazide
Overview
Description
“2-[4-(2-Methylpropoxy)phenyl]acetohydrazide” is a chemical compound with the molecular formula C12H18N2O2 . It is also known as 2-(4-ISOBUTOXYPHENYL)ACETOHYDRAZIDE .
Molecular Structure Analysis
The molecular structure of “2-[4-(2-Methylpropoxy)phenyl]acetohydrazide” can be represented by the InChI code: 1S/C12H18N2O2/c1-9(2)8-16-11-5-3-10(4-6-11)7-12(15)14-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
“2-[4-(2-Methylpropoxy)phenyl]acetohydrazide” is a solid substance . It has a molecular weight of 222.29 . The melting point is between 116 - 118 degrees Celsius .Scientific Research Applications
Nonlinear Optical Properties
The study on the nonlinear optical parameters of hydrazones, including derivatives similar to 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, reveals their potential in optical device applications. These compounds exhibit two-photon absorption, significant third-order nonlinear optical properties, and better optical power limiting behavior, making them suitable for applications such as optical limiters and switches (Naseema et al., 2010).
Anticancer Evaluation
Derivatives of 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide have been evaluated for their anticancer properties. Specifically, compounds synthesized from related hydrazides and oxadiazole derivatives showed in vitro anticancer activity against various cancer cell lines, with some showing significant activity against breast cancer and moderate activity against other types (Salahuddin et al., 2014).
Antihypertensive α-Blocking Agents
Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from related compounds has demonstrated good antihypertensive α-blocking activity with low toxicity. This suggests the potential of these compounds in developing treatments for hypertension (Abdel-Wahab et al., 2008).
Corrosion Inhibition
Studies on the inhibition of corrosion of steel in hydrochloric acid solution by organic molecules containing the methylthiophenyl moiety, including 2-[4-(methylthio)phenyl]acetohydrazide, show efficient mixed-type corrosion inhibition. These compounds are effective at low concentrations, retain efficiency at higher temperatures, and are proposed for applications in corrosion protection (Nataraja et al., 2011).
Analgesic and Anti-inflammatory Activities
Novel derivatives of sulindac, including those related to 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide, have been synthesized and evaluated for antioxidant, analgesic, anti-inflammatory, ulcerogenic, and COX-2 inhibition activities. Some derivatives demonstrated significant anti-inflammatory and analgesic effects with substantial gastric sparing activity, highlighting their potential in developing new therapeutic agents (Bhat et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)8-16-11-5-3-10(4-6-11)7-12(15)14-13/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYKLQRNDLKGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492461 | |
| Record name | 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylpropoxy)phenyl]acetohydrazide | |
CAS RN |
61904-59-4 | |
| Record name | 2-[4-(2-Methylpropoxy)phenyl]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)
![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)



![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)
![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)





